2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid
Description
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid is a bicyclic organic compound known for its unique structure and versatile applications. This compound is characterized by a diazabicyclo[2.2.2]octane (DABCO) core, which is a highly nucleophilic tertiary amine base. It is widely used as a catalyst and reagent in various chemical reactions, particularly in polymerization and organic synthesis .
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(1,4-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,9(13)14)8-7-11-3-5-12(8)6-4-11/h8H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
QHPJFOSTDOSJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CN2CCN1CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. One common method includes the alkylation of DABCO with dichloromethane followed by treatment with fluorine to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound is highly nucleophilic and can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is sufficiently basic to promote a variety of coupling reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers.
Common reagents and conditions used in these reactions include dichloromethane, fluorine, hydrogen peroxide, and sodium borohydride. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid involves its function as a nucleophilic catalyst and strong Lewis base. It promotes various chemical reactions by donating electron pairs to electrophiles, facilitating the formation of new chemical bonds. The compound’s high nucleophilicity and basicity make it effective in catalyzing a wide range of organic transformations .
Comparison with Similar Compounds
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid is similar to other bicyclic amines such as quinuclidine and tropane. it is unique due to its high nucleophilicity and ability to form stable adducts with various electrophiles. Similar compounds include:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic amine with different structural features.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
